molecular formula C26H32ClN5O3S B608376 KRCA-0713 CAS No. 1884321-89-4

KRCA-0713

Número de catálogo B608376
Número CAS: 1884321-89-4
Peso molecular: 530.084
Clave InChI: WMLFTPJTSQTLNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KRCA-0713 is a ALK inhibitor.

Aplicaciones Científicas De Investigación

Enhanced Anti-Tumor Activity

KRCA-0713 has shown promising results in enhancing anti-tumor activity, particularly in EML4-ALK positive cancer. Studies reveal that derivatives of KRCA-0713, such as KRCA-386, exhibit improved inhibitory activity against ALK mutants commonly found in crizotinib-resistant patients. This is especially significant against challenging mutations like the G1202R mutant. KRCA-386 also demonstrates superior efficacy in in vivo xenograft models, with considerable tumor growth inhibition compared to ceritinib, another ALK inhibitor. The compound's unique ability to inhibit critical kinases for tumor growth, not affected by ceritinib, and its excellent blood-brain barrier penetration make it a potential choice for patients with brain metastases resistant to other treatments (Kang et al., 2016).

Molecular Inhibitory Mechanism Against NSCLC

KRCA-0713 and its variants, such as KRCA-0080 and KRCA-0087, have been studied for their molecular inhibitory mechanisms against non-small cell lung cancer (NSCLC) harboring EML4-ALK proteins. These compounds, by targeting ALK mutants, suppress cellular signaling pathways like Akt and Erk, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies show significant reduction in tumor size, highlighting the potential of KRCA-0713 derivatives in NSCLC treatment (Kang et al., 2015).

Use in Anaplastic Large-Cell Lymphoma (ALCL)

KRCA-0713, specifically KRCA-0008, has been evaluated for its efficacy in suppressing growth in ALK-positive anaplastic large-cell lymphoma (ALCL). It strongly inhibits the proliferation and survival of NPM-ALK-positive ALCL cells and induces cell cycle arrest and apoptosis. The study demonstrates the compound's effectiveness in in vivo models, suggesting its potential therapeutic value for NPM-ALK-positive ALCL patients (Hwang et al., 2020).

Other ALK Inhibitors and Analogues

Further research has been conducted on various analogs of KRCA-0713, including KRCA-0008 and KRCA-0445, exploring their structure-activity relationships and efficacy as ALK inhibitors. These compounds have shown promising results in both enzyme- and cell-based assays and demonstrate potential in pharmacokinetics and in vivo efficacy studies, indicating their relevance in anticancer treatments (Lee et al., 2014), (Kang et al., 2015).

Propiedades

Número CAS

1884321-89-4

Nombre del producto

KRCA-0713

Fórmula molecular

C26H32ClN5O3S

Peso molecular

530.084

Nombre IUPAC

N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32)

Clave InChI

WMLFTPJTSQTLNL-UHFFFAOYSA-N

SMILES

ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KRCA-0713;  KRCA 0713;  KRCA0713.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRCA-0713
Reactant of Route 2
KRCA-0713
Reactant of Route 3
KRCA-0713
Reactant of Route 4
KRCA-0713
Reactant of Route 5
Reactant of Route 5
KRCA-0713
Reactant of Route 6
KRCA-0713

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.